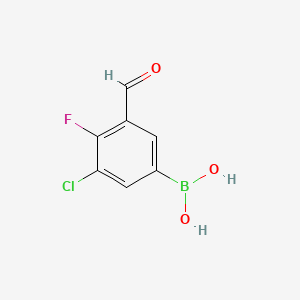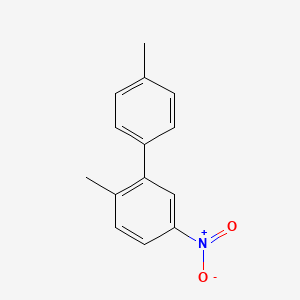![molecular formula C8H9BN2O2 B14041855 (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is a heterocyclic compound that contains both pyrrole and pyridine rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system. The boronic acid group can then be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the functional groups attached.
1H-pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid is unique due to its specific arrangement of the pyrrole and pyridine rings and the presence of the boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application .
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(1-methylpyrrolo[2,3-c]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-7(9(12)13)4-10-5-8(6)11/h2-5,12-13H,1H3 |
InChIキー |
TYWSEVKSDIIONO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC2=C1C=CN2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


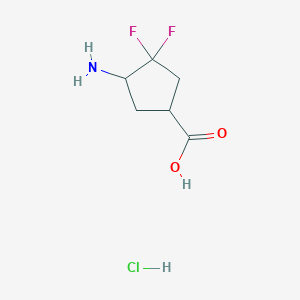
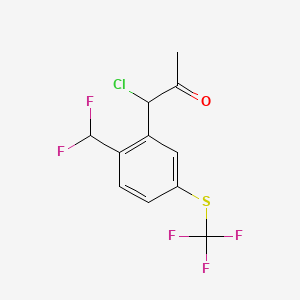
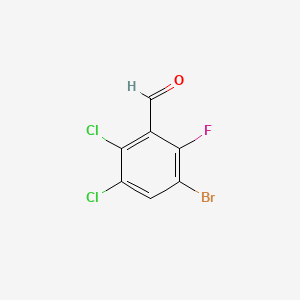
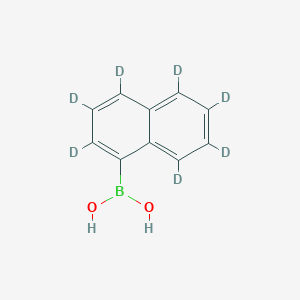
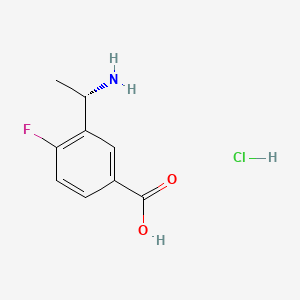
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
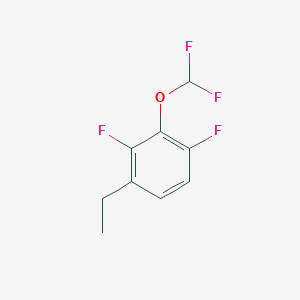
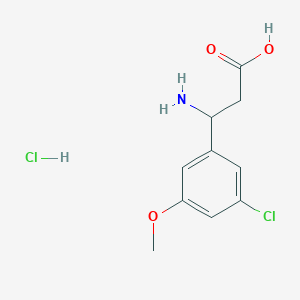
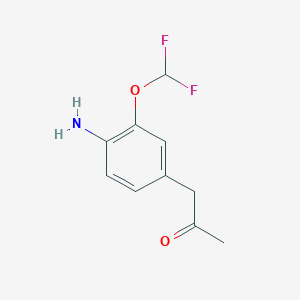
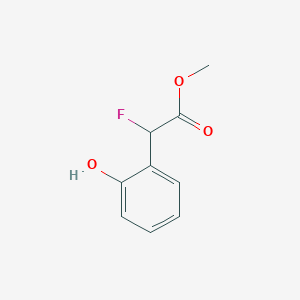
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)

